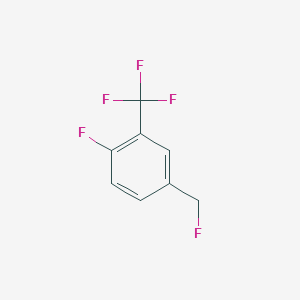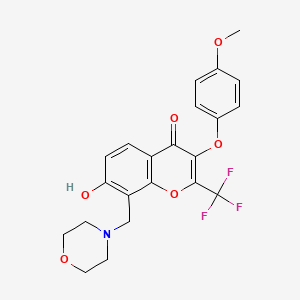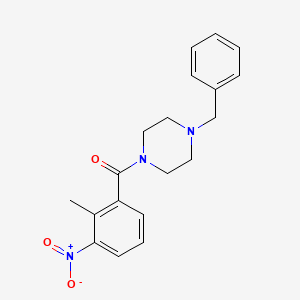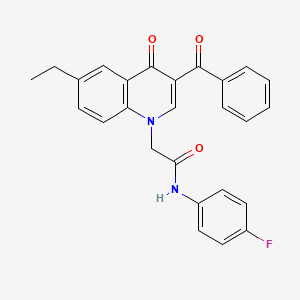![molecular formula C23H15ClN4O3 B2609369 1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-92-6](/img/structure/B2609369.png)
1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrazoloquinoline derivative with methoxy, chlorophenyl, and nitrophenyl substituents. Pyrazoloquinolines are a class of compounds that contain a pyrazole ring fused to a quinoline ring. The methoxy group (-OCH3) is an electron-donating group, while the nitro group (-NO2) is an electron-withdrawing group. The chlorophenyl group is a phenyl ring with a chlorine atom substitution .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazoloquinoline core, followed by the introduction of the substituents. The pyrazoloquinoline core could potentially be formed through a cyclization reaction . The methoxy, chlorophenyl, and nitrophenyl groups could then be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrazole and quinoline rings, with the methoxy, chlorophenyl, and nitrophenyl groups attached at the 1, 3, and 8 positions, respectively .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-donating and electron-withdrawing groups present. The methoxy group could potentially undergo demethylation reactions, while the nitro group could be reduced to an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could potentially make the compound more polar, affecting its solubility in different solvents .科学的研究の応用
Synthesis and Chemical Properties
Research on pyrazolo[4,3-c]quinoline derivatives often focuses on their synthesis and chemical properties. For instance, studies have explored the synthesis of condensed heterotricycles, including pyrazolo[4,3-c]quinoline derivatives, highlighting their unique chemical reactions and potential for producing novel compounds with diverse properties (Nagarajan & Shah, 1992). These synthetic pathways can lead to compounds with varied applications in medicinal chemistry, materials science, and catalysis.
Optical and Electronic Properties
Compounds related to 1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline have been studied for their optical and electronic properties. For example, the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives have been investigated, indicating potential applications in optoelectronic devices and as materials for photovoltaic cells (Zeyada, El-Nahass, & El-Shabaan, 2016). Such studies are crucial for the development of new materials with tailored optical properties for specific technological applications.
Biological Activity
Research into pyrazolo[4,3-c]quinoline derivatives also extends to their biological activity, exploring potential therapeutic applications. Although information on the specific biological activities of this compound is not provided, related compounds have shown a range of biological effects, including antimicrobial, antiviral, and anticancer activities. For example, derivatives of pyrazolo[3,4-b]quinoline have been investigated for their antimicrobial properties, offering insights into their potential as novel therapeutic agents (El-Gamal, Hagrs, & Abulkhair, 2016).
Corrosion Inhibition
Another area of application for pyrazolo[4,3-c]quinoline derivatives is in corrosion inhibition. Compounds with similar structures have been evaluated for their effectiveness in protecting metals against corrosion, particularly in acidic environments. This research is significant for industrial applications, where corrosion resistance is crucial for the longevity and safety of metal structures and components (Saraswat & Yadav, 2020).
作用機序
Target of Action
The compound “1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a quinoline derivative. Quinoline derivatives are known to have a wide range of biological activities and can interact with various biological targets. For example, some quinoline derivatives have been found to exhibit anticancer activity .
Mode of Action
The mode of action of quinoline derivatives can vary greatly depending on their specific structure and the functional groups they contain. Some quinoline derivatives are known to interact with DNA or inhibit certain enzymes, leading to their anticancer activity .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways. For example, some quinoline derivatives have been found to inhibit the synthesis of certain proteins or disrupt cellular signaling pathways, leading to cell death .
Result of Action
The result of the action of “this compound” would depend on its specific targets and mode of action. If it has anticancer activity like some other quinoline derivatives, it might lead to the death of cancer cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3/c1-31-18-9-10-21-19(12-18)23-20(13-25-21)22(14-5-7-16(8-6-14)28(29)30)26-27(23)17-4-2-3-15(24)11-17/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSFUTSMWZDYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2609290.png)



![2,5-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2609296.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2609298.png)


![3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2609305.png)

![(4-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2609308.png)
![5-(3,4-dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2609309.png)
